molecular formula C14H14F2N2OS2 B2745650 3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione CAS No. 866153-87-9

3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione

Cat. No.: B2745650
CAS No.: 866153-87-9
M. Wt: 328.4
InChI Key: RFBOEEZDDFUMSB-UHFFFAOYSA-N
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Description

3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a difluorophenyl group, a morpholinomethyl group, and a thione group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable difluorobenzene derivative.

    Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be attached through a Mannich reaction, where formaldehyde, morpholine, and the thiazole derivative react to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the thiazole ring or the attached functional groups.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The difluorophenyl group enhances its lipophilicity, allowing it to penetrate biological membranes. The thiazole ring can interact with enzymes and receptors, modulating their activity. The morpholinomethyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione
  • 3-(2,6-difluorophenyl)-4-(piperidin-1-ylmethyl)-1,3-thiazole-2(3H)-thione

Uniqueness

Compared to similar compounds, 3-(2,6-difluorophenyl)-4-(morpholinomethyl)-1,3-thiazole-2(3H)-thione exhibits unique properties due to the presence of the difluorophenyl group, which enhances its stability and lipophilicity. The morpholinomethyl group also provides distinct steric and electronic effects, influencing its reactivity and biological activity.

Properties

IUPAC Name

3-(2,6-difluorophenyl)-4-(morpholin-4-ylmethyl)-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2OS2/c15-11-2-1-3-12(16)13(11)18-10(9-21-14(18)20)8-17-4-6-19-7-5-17/h1-3,9H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBOEEZDDFUMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CSC(=S)N2C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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